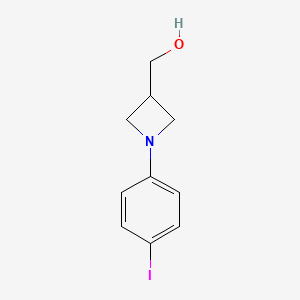
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4-position, a trifluoromethyl group at the 6-position, and a methanamine group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine typically involves multi-step procedures One common method starts with the bromination of 2-(trifluoromethyl)pyridine to introduce the bromine atom at the 4-positionThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a less substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine serves as a versatile building block for the construction of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it an attractive candidate for drug design .
Industry
In the material science industry, this compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to impart unique electronic and optical properties .
Wirkmechanismus
The mechanism of action of (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired therapeutic or biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-2-(trifluoromethyl)pyridine): Similar in structure but lacks the methanamine group.
(6-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar but lacks the bromine atom at the 4-position.
Uniqueness
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine is unique due to the combination of the bromine, trifluoromethyl, and methanamine groups on the pyridine ring.
Eigenschaften
Molekularformel |
C7H6BrF3N2 |
|---|---|
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
[4-bromo-6-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-5(3-12)13-6(2-4)7(9,10)11/h1-2H,3,12H2 |
InChI-Schlüssel |
UJRYGGIQPVGANQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CN)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)






![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)



